

# Application Notes: Asymmetric Synthesis of Netarsudil Utilizing 6-Aminoisoquinoline

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## Compound of Interest

Compound Name: 6-Aminoisoquinoline

Cat. No.: B057696

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## Introduction

Netarsudil is a potent Rho kinase (ROCK) inhibitor approved for the treatment of open-angle glaucoma and ocular hypertension.<sup>[1][2]</sup> Its primary mechanism of action involves increasing the outflow of aqueous humor through the trabecular meshwork, thereby reducing intraocular pressure.<sup>[3][4]</sup> A critical step in the chemical synthesis of Netarsudil is the formation of an amide bond between a chiral  $\beta$ -amino acid derivative and **6-aminoisoquinoline**. This document outlines a robust and stereoselective synthetic route to Netarsudil, highlighting a key amide coupling reaction that proceeds with minimal racemization.

## Synthetic Strategy

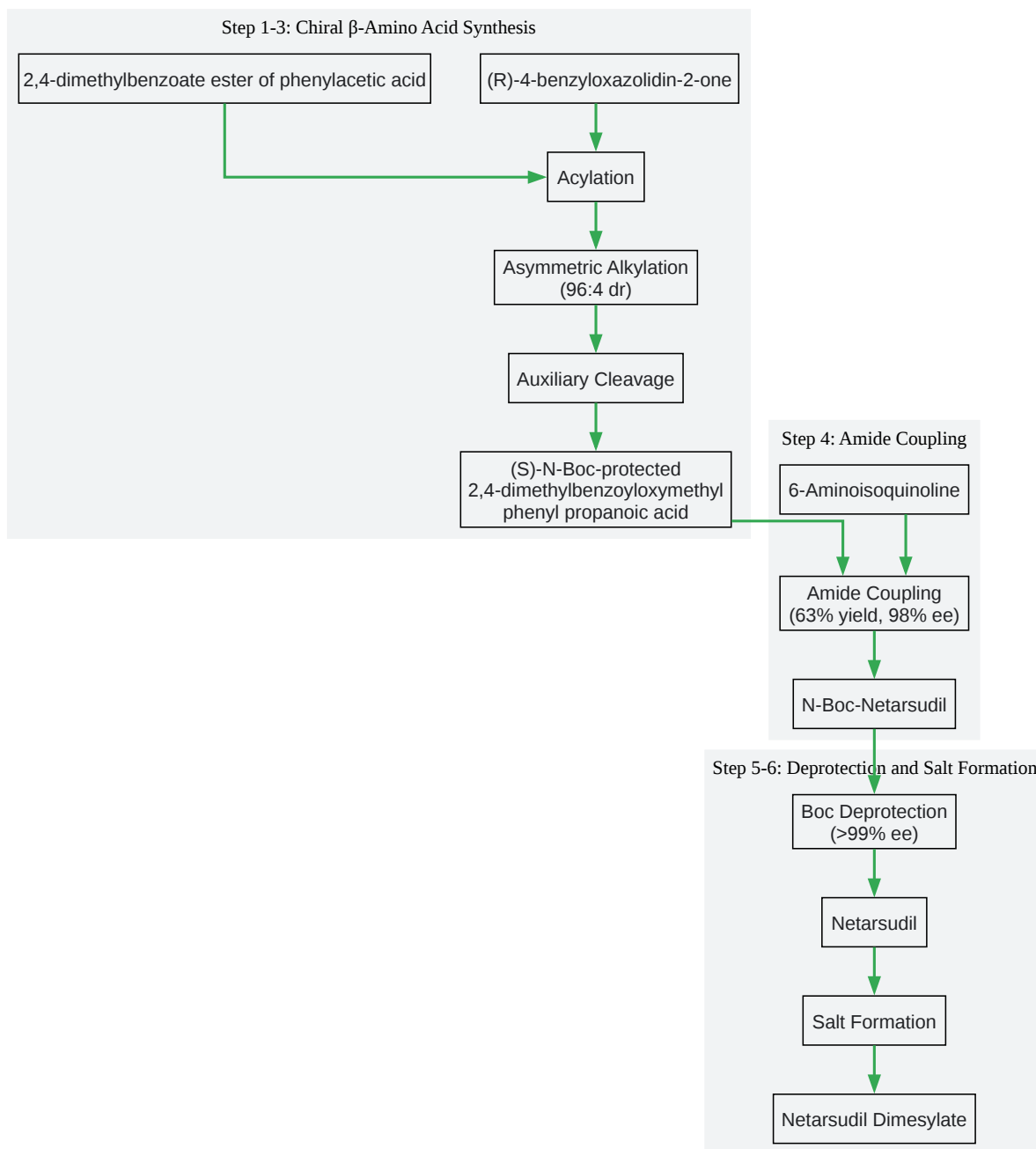
The asymmetric synthesis of Netarsudil presented here is a concise six-step route that commences from a 2,4-dimethylbenzoate ester of a phenylacetic acid.<sup>[5]</sup> The stereochemistry at the  $\alpha$ -carbon is established with high diastereoselectivity using an Evans' chiral auxiliary.<sup>[5]</sup> A pivotal step in this synthesis is the coupling of the resulting chiral N-Boc-protected  $\beta$ -amino acid with **6-aminoisoquinoline**. This transformation is challenging due to the potential for racemization of the stereogenic center. To overcome this, 2,2,2-trichloro-1,1-dimethylethyl chloroformate is employed as a novel activating agent, which facilitates the amide bond formation in good yield and with excellent preservation of enantiomeric purity.<sup>[5]</sup> The synthesis culminates in the acidic deprotection of the Boc group to afford Netarsudil.<sup>[5]</sup>

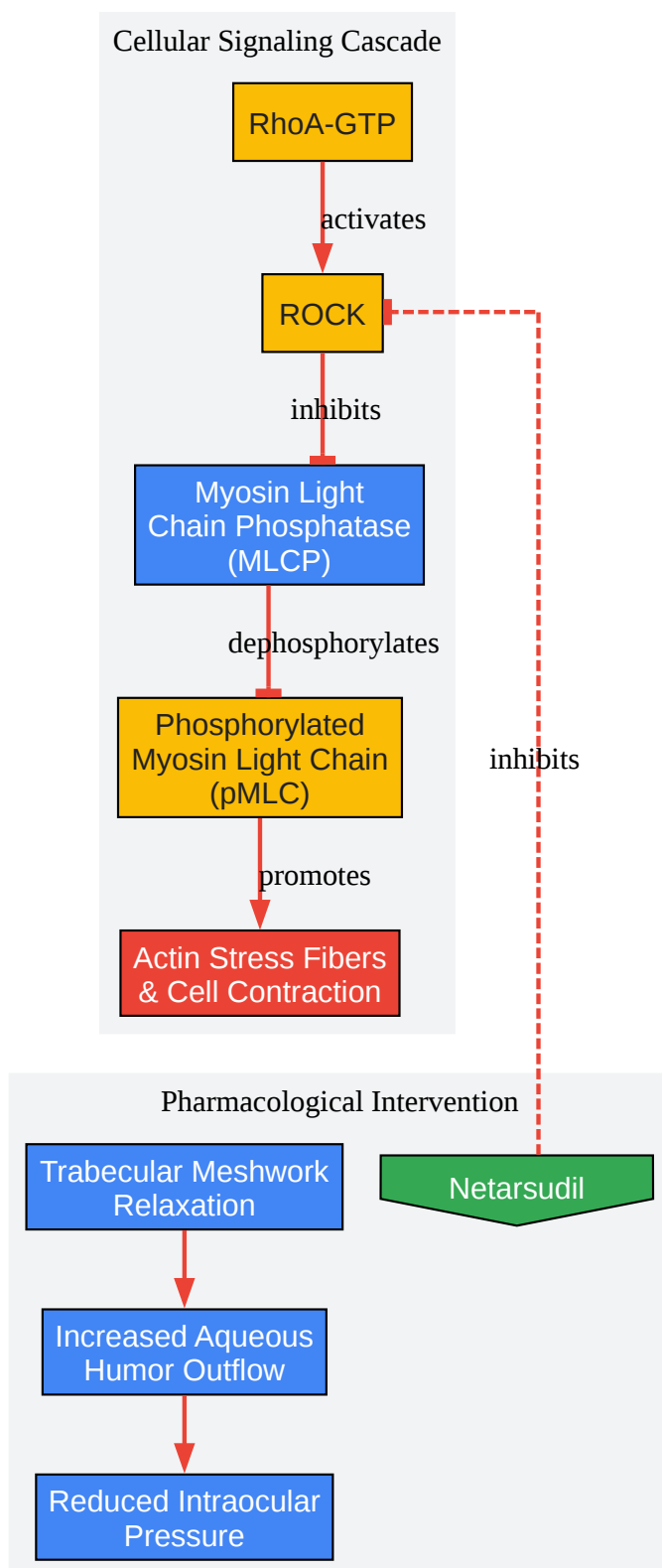
## Data Presentation

Step No.	Reaction	Key Reagents /Catalysts	Solvent(s)	Yield (%)	Diastereomeric Ratio (dr)	Enantiomeric Excess (ee)
1	Evans Auxiliary Acylation	Pivaloyl chloride, Triethylamine	THF	-	-	-
2	Asymmetric Alkylation	NaHMDS, N-Boc-1-aminomethylbenzotriazole	THF	-	96:4	-
3	Auxiliary Cleavage	LiOH, H <sub>2</sub> O <sub>2</sub>	THF/H <sub>2</sub> O	-	-	-
4	Amide Coupling	6-Aminoisoquinoline, 2,2,2-trichloro-1,1-dimethylethyl chloroformate, 2,4,6-collidine	DMF	63	-	98%
5	Boc Deprotection	HCl	Dioxane/DCM	-	-	>99%
6	Salt Formation	Methanesulfonic acid	Isopropanol	-	-	-

# Mandatory Visualization

## Synthetic Pathway of Netarsudil





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## References

- 1. researchgate.net [researchgate.net]
- 2. What is the mechanism of Netarsudil Mesylate? [synapse.patsnap.com]
- 3. Profile of netarsudil ophthalmic solution and its potential in the treatment of open-angle glaucoma: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijbc.com [ijbc.com]
- 5. researchgate.net [researchgate.net]
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